2-Phenyl-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole
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Overview
Description
2-Phenyl-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization to form the oxadiazole ring. For example, the reaction of a hydrazide with a phenylsulfonyl-substituted carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound or reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
2-Phenyl-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 2-Phenyl-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) or inhibiting cell proliferation through interactions with key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-5-(phenylsulfonyl)-4-pyrimidinol
- 4-(Phenylsulfonyl)phenyl-1,2,4-oxadiazole
- Phenylsulfonylacetophenone
Uniqueness
2-Phenyl-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole stands out due to its unique combination of the oxadiazole ring and phenylsulfonyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and potential for diverse applications .
Properties
Molecular Formula |
C20H14N2O3S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[4-(benzenesulfonyl)phenyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H14N2O3S/c23-26(24,17-9-5-2-6-10-17)18-13-11-16(12-14-18)20-22-21-19(25-20)15-7-3-1-4-8-15/h1-14H |
InChI Key |
QTDUMJZISDJPDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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